molecular formula C14H9NO4 B11860505 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-60-9

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B11860505
CAS No.: 90034-60-9
M. Wt: 255.22 g/mol
InChI Key: JLHYVMNQYFZGOI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a heterocyclic compound that features a furan ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carboxaldehyde with an appropriate aniline derivative, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and conditions is tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan and quinoline derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The furan and quinoline moieties allow it to interact with DNA and proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is unique due to the combination of the furan and quinoline structures, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its individual components .

Properties

CAS No.

90034-60-9

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

2-(furan-2-yl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C14H9NO4/c16-12-7-11(13-2-1-5-19-13)15-10-4-3-8(14(17)18)6-9(10)12/h1-7H,(H,15,16)(H,17,18)

InChI Key

JLHYVMNQYFZGOI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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